molecular formula C26H25N5O2S B2656985 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899761-50-3

3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2656985
CAS No.: 899761-50-3
M. Wt: 471.58
InChI Key: JMSSPVKDHMTBOR-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with sulfonyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Core Construction: The quinazoline core can be synthesized via a condensation reaction involving anthranilic acid derivatives.

    Sulfonylation: Introduction of the sulfonyl group is typically done using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with the sulfonylated phenyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group results in the corresponding sulfide.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of particular interest for developing new medications.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(methyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(ethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

The uniqueness of this compound lies in its specific substituents and their positions on the triazoloquinazoline core. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16(2)19-11-13-20(14-12-19)27-24-21-7-5-6-8-22(21)31-25(28-24)26(29-30-31)34(32,33)23-15-17(3)9-10-18(23)4/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSSPVKDHMTBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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